molecular formula C32H66NO7P B1683347 (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate CAS No. 99103-16-9

(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate

Cat. No.: B1683347
CAS No.: 99103-16-9
M. Wt: 607.8 g/mol
InChI Key: BHJZCBICHQXZMV-JGCGQSQUSA-N
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Description

(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate is a synthetic, cationic lysophospholipid analog designed for advanced pharmaceutical and biological research. This compound is of significant interest in the development of novel antiviral therapeutics and lipid-based drug delivery systems. Its structure, featuring an ether-linked octadecyl chain, a polar headgroup with a trimethylammonium moiety, and an acetyl ester, is characteristic of prodrugs designed to enhance the oral bioavailability and cellular uptake of nucleotide analogs . Researchers are exploring its application as a key component in creating orally bioavailable treatments for RNA viruses, with mechanistic studies focusing on its metabolic conversion and subsequent interference with viral RNA-dependent RNA polymerase activity . This product is intended for use in non-clinical laboratory research, including investigations into prodrug strategies, membrane biophysics, and targeted intracellular delivery. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical and biological substances.

Properties

CAS No.

99103-16-9

Molecular Formula

C32H66NO7P

Molecular Weight

607.8 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-octadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate

InChI

InChI=1S/C32H66NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-27-37-29-32(40-31(2)34)30-39-41(35,36)38-28-25-22-20-23-26-33(3,4)5/h32H,6-30H2,1-5H3/t32-/m1/s1

InChI Key

BHJZCBICHQXZMV-JGCGQSQUSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-O-octadecyl-2-acetyl-sn-glycero-3-phosphoric acid-6'-trimethylammonium hexyl ester
U 66985
U-66985

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes esterification, phosphorylation, and quaternization reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the development of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of (2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Structural Analog 1: (2-Acetoxy-3-hexadecoxy-propyl) 2-(Trimethylammonio)ethyl Phosphate

Key Differences :

  • Hydrophobic Tail : Shorter C16 (hexadecoxy) chain vs. C18 in the target compound.
  • Linker Length : 2-(trimethylammonio)ethyl phosphate (two-carbon spacer) vs. a six-carbon spacer in the target.
  • Solubility: The shorter ethyl spacer reduces solubility in non-polar solvents compared to the target compound’s hexyl spacer, as longer spacers enhance flexibility and hydrophobic interactions .

Structural Analog 2: 2-Methoxy-3-(octadecyloxy)propyl (2-(Trimethylammonio)ethyl) Phosphate (Edelfosine)

Key Differences :

  • Substituent at C2 : Methoxy group vs. acetyloxy in the target.
  • Phosphate Linker : Ethyl spacer vs. hexyl spacer.
  • Biological Activity : Edelfosine is a well-studied antitumor agent that disrupts lipid rafts, whereas the target compound’s acetyloxy group may alter membrane binding kinetics .

Structural Analog 3: (2R)-2-Hydroxy-3-[(9Z,12Z,15Z)-Octadecatrienoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate

Key Differences :

  • Acyl Chain Unsaturation : Polyunsaturated C18:3 (9Z,12Z,15Z) chain vs. fully saturated octadecyloxy in the target.
  • Functional Group : Hydroxyl group at C2 vs. acetyloxy.
  • Physicochemical Impact : The unsaturated chain lowers melting point and increases membrane fluidity, whereas the acetyloxy group may enhance metabolic stability .

Research Findings and Implications

  • Membrane Interaction : The C18 chain and hexyl spacer in the target compound likely enhance lipid bilayer integration compared to Edelfosine’s shorter linker, which may limit its cellular uptake efficiency .
  • Metabolic Stability : The acetyloxy group may resist enzymatic hydrolysis better than hydroxyl or methoxy groups, as seen in analogs with similar modifications .

Biological Activity

(2R)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate, also known by its IUPAC name as 2-{[2-(acetyloxy)-3-(octadecyloxy)propyl phosphonato]oxy}ethyl trimethylazanium, is a phospholipid compound with potential applications in various biological fields. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C28H58NO7P
  • Molecular Weight : 551.746 g/mol
  • CAS Number : 74389-69-8
  • Structure : The compound features a phosphonate group linked to a fatty acid chain, which is characteristic of surfactants and emulsifiers.

Antifungal Properties

Research has indicated that derivatives of octadecyloxy compounds exhibit significant antifungal activity. For instance, oleic acid, a related compound, has shown effectiveness against various plant pathogenic fungi such as Colletotrichum fulcatum and Fusarium oxysporum . The mechanism by which these compounds exert their antifungal effects often involves disruption of fungal cell membranes, leading to increased permeability and cell death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. The results suggest that at higher concentrations, this compound may induce cytotoxic effects similar to other phospholipids that disrupt membrane integrity .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Enzyme Inhibition : Some studies indicate that related compounds can inhibit key enzymes involved in cellular metabolism, leading to altered cellular functions .
  • Signal Transduction Interference : Phospholipids are involved in signal transduction pathways; thus, modifications in their structure can impact cellular signaling mechanisms.

Case Study 1: Antifungal Efficacy

A study focusing on oleic acid derivatives demonstrated that these compounds inhibited the growth of Curvularia lunata, a human pathogenic fungus. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for effective antifungal activity .

CompoundPathogenMIC (µg/mL)
Oleic Acid DerivativeCurvularia lunata50
Oleic Acid DerivativeFusarium oxysporum30

Case Study 2: Cytotoxic Effects

In vitro studies using Allium cepa (onion) root tips showed that exposure to high concentrations of the compound resulted in chromosomal aberrations and inhibited root growth. The observed effects included sticky chromosomes and laggard chromosomes during metaphase .

Concentration (%)Observed Effects
20%No significant effect
60%Chromosomal aberrations
100%Severe cytotoxicity

Q & A

Q. What are the key challenges in synthesizing (2R)-2-(acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate, and what strategies optimize reaction yield?

The synthesis of this compound involves multi-step coupling reactions, stereochemical control, and purification challenges. Key steps include phosphorylation, alkylation, and deprotection (e.g., benzyl or acetonide groups). For example, coupling phosphate intermediates with nucleoside analogs using reagents like DIC (N,N'-diisopropylcarbodiimide) and NMI (N-methylimidazole) in pyridine can achieve yields of ~34% after purification . Optimizing reaction conditions (e.g., solvent choice, stoichiometry, and temperature) and employing column chromatography for purification are critical. Monitoring via ESI-MS ([M+H]+ or [M−H]−) ensures intermediate integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing its structural and stereochemical purity?

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are essential for confirming stereochemistry (e.g., 2R configuration) and detecting acetyloxy/octadecyloxy substituents. For example, ³¹P NMR can resolve phosphate ester linkages .
  • Mass Spectrometry : ESI-MS or MALDI-TOF provides molecular weight validation (e.g., observed m/z 513.48 for intermediates ).
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) ensures purity, particularly for separating diastereomers or unreacted precursors .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

  • Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the phosphate ester or acyloxy groups. Lyophilization is recommended for long-term storage .
  • Handling : Use anhydrous solvents (e.g., CH₂Cl₂) during synthesis to avoid side reactions. Follow P210 safety protocols (avoid heat/open flames) due to flammability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data obtained from different characterization techniques (e.g., NMR vs. X-ray crystallography)?

Discrepancies may arise from dynamic stereochemical configurations or solvent-induced conformational changes. For example, NMR may suggest flexible acyl chains, while crystallography reveals rigid packing. Strategies include:

  • Multi-technique validation : Cross-validate using 2D NMR (COSY, NOESY) and computational modeling (DFT for optimized geometries) .
  • Cryo-TEM or SAXS : Resolve lipid membrane interactions or aggregate structures that NMR alone cannot capture .

Q. What computational models are suitable for predicting the compound’s reactivity in novel reactions or biological systems?

  • Quantum Mechanical (QM) Calculations : Use density functional theory (DFT) to model transition states during phosphorylation or hydrolysis. For example, ACD/Labs Percepta Platform predicts physicochemical properties (logP, pKa) .
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to study its behavior as a phospholipid analog. Tools like GROMACS or CHARMM can model octadecyloxy chain insertion into membranes .
  • Machine Learning : Apply ICReDD’s reaction path search methods to optimize synthetic routes using experimental and computational data .

Q. What experimental designs are recommended to investigate its stability under varying pH, temperature, or enzymatic conditions?

  • Design of Experiments (DoE) : Use fractional factorial designs to test multiple variables (pH 4–9, 25–60°C) with LC-MS quantification of degradation products .
  • Enzymatic Assays : Incubate with phospholipases (e.g., PLA2) and monitor hydrolysis via TLC or ³¹P NMR .
  • Accelerated Stability Studies : Apply Arrhenius kinetics to predict shelf-life under stress conditions .

Q. How can discrepancies in synthesis yields across different methods be systematically addressed?

  • Root-Cause Analysis : Compare protocols for stoichiometry, catalyst loading (e.g., DIC/NMI), and purification efficiency. For example, coupling yields dropped from 94% (initial phosphorylation) to 34% (final deprotection) in multi-step syntheses .
  • High-Throughput Screening : Test 10–20 reaction conditions in parallel using automated platforms to identify optimal parameters .

Q. What mechanistic insights explain its interactions with lipid membranes or protein targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with membrane receptors (e.g., GPCRs).
  • Fluorescence Anisotropy : Track changes in membrane fluidity induced by octadecyloxy chain insertion .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of lipid-protein interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate
Reactant of Route 2
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(2r)-2-(Acetyloxy)-3-(octadecyloxy)propyl 6-(trimethylammonio)hexyl phosphate

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